molecular formula C6H12ClNO3 B1649451 (2s,4r)-4-Methoxypyrrolidine-2-carboxylic acid hydrochloride CAS No. 1001354-10-4

(2s,4r)-4-Methoxypyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1649451
CAS No.: 1001354-10-4
M. Wt: 181.62
InChI Key: OZLHSLSQWWKSAL-JBUOLDKXSA-N
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Description

(2S,4R)-4-Methoxypyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant importance in organic synthesis and pharmaceutical research. This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is known for its unique stereochemistry and functional groups that make it a valuable building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Methoxypyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available starting materials such as (2S,4R)-4-hydroxyproline.

    Methoxylation: The hydroxyl group at the 4-position of the pyrrolidine ring is converted to a methoxy group using methylating agents like methyl iodide in the presence of a base.

    Protection and Deprotection: Protecting groups may be used to shield other functional groups during the reaction. After methoxylation, these protecting groups are removed under specific conditions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-Methoxypyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carboxylic acid group can be reduced to alcohols or amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of pyrrolidine, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

(2S,4R)-4-Methoxypyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a precursor in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2S,4R)-4-Methoxypyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The methoxy and carboxylic acid groups play crucial roles in binding to enzymes or receptors, modulating their activity. The stereochemistry of the compound ensures selective binding, which is essential for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-4-Hydroxyproline: A precursor in the synthesis of (2S,4R)-4-Methoxypyrrolidine-2-carboxylic acid hydrochloride.

    (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid: Another derivative with similar structural features but different functional groups.

Uniqueness

This compound is unique due to its methoxy group, which imparts distinct chemical reactivity and biological properties compared to its hydroxyl or carboxyl counterparts. This uniqueness makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(2S,4R)-4-methoxypyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-10-4-2-5(6(8)9)7-3-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLHSLSQWWKSAL-JBUOLDKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(NC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@H](NC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001354-10-4
Record name L-Proline, 4-methoxy-, hydrochloride (1:1), (4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001354-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2s,4r)-4-Methoxypyrrolidine-2-carboxylic acid hydrochloride
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(2s,4r)-4-Methoxypyrrolidine-2-carboxylic acid hydrochloride

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